2-Amino-5-(3-methoxyphenyl)furan-3-carbonitrile
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Overview
Description
Scientific Research Applications
Crystal Structure Analysis
A study by Lian, Chen, and Zhu (2011) discussed the crystal structure of a compound related to 2-Amino-5-(3-methoxyphenyl)furan-3-carbonitrile. This compound was formed unintentionally during synthesis, highlighting its potential in crystallography and structural analysis (Lian, Chen, & Zhu, 2011).
Synthesis and Characterization
Martins et al. (2009) reinvestigated the acid-promoted cyclization of related malononitriles, confirming it as a lengthy process for low-yielding synthesis. They noted microwave-assisted synthesis as a more efficient method, yielding derivatives of this compound with higher efficiency (Martins et al., 2009).
Chemical Synthesis and Reactions
In Gewald et al. (1983), the synthesis of 3-amino-thieno furans, including derivatives similar to this compound, is discussed. Their study provides insights into the chemical synthesis and reactions involving these types of compounds (Gewald & Bellmann, 1983).
Bioorganic Chemistry
Boschelli et al. (2005) explored compounds including this compound analogs as inhibitors of Src kinase activity. Their research indicates the potential of these compounds in bioorganic chemistry and possibly in pharmaceutical applications, though excluding specific drug use and dosage (Boschelli et al., 2005).
Antimicrobial Activity
Puthran et al. (2019) synthesized derivatives of this compound and evaluated their antimicrobial activity. This indicates its potential use in developing antimicrobial agents (Puthran et al., 2019).
Electronic Transport Properties
Farbodnia et al. (2021) studied the electronic transport properties of a derivative of this compound. Their research offers insights into the use of such compounds in electronic and optical applications (Farbodnia et al., 2021).
Properties
IUPAC Name |
2-amino-5-(3-methoxyphenyl)furan-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-10-4-2-3-8(5-10)11-6-9(7-13)12(14)16-11/h2-6H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTCIURRXBCLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(O2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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